molecular formula C8H14O2 B1610095 Ethyl 2-propylacrylate CAS No. 3550-06-9

Ethyl 2-propylacrylate

Cat. No.: B1610095
CAS No.: 3550-06-9
M. Wt: 142.2 g/mol
InChI Key: MXUMJFMINXROCH-UHFFFAOYSA-N
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Preparation Methods

Ethyl 2-propylacrylate can be synthesized through various methods. One common synthetic route involves the esterification of acrylic acid with ethanol in the presence of an acid catalyst . This reaction typically occurs under reflux conditions to ensure complete conversion. Industrial production methods often involve the use of continuous reactors to maintain consistent quality and yield .

Biological Activity

Ethyl 2-propylacrylate (EPA) is an acrylic ester that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its acrylate functional group, which is known to exhibit various biological activities. The general structure can be represented as follows:

C5H10O2\text{C}_5\text{H}_{10}\text{O}_2

This compound features a propyl group attached to the acrylate backbone, influencing its reactivity and interactions with biological systems.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of acrylate derivatives, including EPA. The acrylate moiety is recognized for its ability to inhibit tubulin polymerization, which is critical in cancer cell proliferation. For instance, compounds similar to EPA have shown significant cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells. In one study, a related compound demonstrated an IC50 value of 2.57 ± 0.16 μM against MCF-7 cells, indicating potent antiproliferative activity .

Mechanism of Action:

  • Tubulin Inhibition: EPA and its derivatives may disrupt microtubule dynamics by binding to tubulin, leading to cell cycle arrest at the G2/M phase.
  • Apoptosis Induction: Studies indicate that these compounds can enhance apoptotic markers such as p53 and Bax while reducing anti-apoptotic factors like Bcl-2 .

2. Antimicrobial Activity

Acrylates have also been investigated for their antimicrobial properties. Research indicates that certain acrylate polymers exhibit intrinsic antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism of action typically involves disruption of bacterial cell membranes, leading to cell lysis .

Case Study 1: Antiproliferative Effects

A study focused on a series of acrylate derivatives found that modifications in the alkyl chain length significantly influenced their cytotoxicity against cancer cells. The findings suggested that longer alkyl chains enhanced the interaction with cellular membranes, improving drug delivery and efficacy .

CompoundIC50 (μM)Cell Line
Compound 6e2.57 ± 0.16MCF-7
This compoundTBDTBD

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of poly(borneol acrylate) films, which demonstrated significant inhibition of bacterial growth compared to control polymers. This study emphasizes the potential for developing EPA-based materials for biomedical applications due to their antimicrobial characteristics .

Safety and Toxicological Profile

While exploring the biological activities of EPA, it is crucial to consider its safety profile. Toxicological assessments indicate varying degrees of acute toxicity depending on exposure routes:

  • Oral LD50: >5 g/kg in rats
  • Dermal LD50: 306 mg/kg in rabbits

These values suggest that while EPA may exhibit beneficial biological activities, caution is warranted regarding its safety in therapeutic applications .

Properties

IUPAC Name

ethyl 2-methylidenepentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-6-7(3)8(9)10-5-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUMJFMINXROCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474313
Record name Ethyl 2-propylacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3550-06-9
Record name Ethyl 2-propylacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3550-06-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of ethyl n-propylmalonate (41.3 g, 237 mmol, 1 equiv) in EtOH (500 mL) at 23° C. was added piperidine (28.1 mL, 284 mmol, 1.2 equiv) followed by aqueous formaldehyde (37%, 88 mL). Following the addition, the reaction was refluxed for 29 h. After cooling to 23° C., the mixture was partitioned between diethyl ether (500 mL) and 1.0 N HCl (800 mL). The layers were separated and the aqueous layer was extracted with diethyl ether (500 mL). The combined organic layers were washed with H2O (500 mL), brine (300 mL), dried (MgSO4), filtered and carefully concentrated to avoid loss of the potentially volatile product. The product was vacuum distilled (bp 70° C. at 15 mmHg) to give 16.4 g 21c (R9=n-propyl) (115 mmol, 49%) of the desired product: 1H NMR shows contamination with unidentified material; the product was used in the subsequent step without further purification: 1H NMR (300 MHz, CDCl3) 6.12 (s, 1H), 5.50 (s, 1H), 4.19 (q, J=7.2 Hz, 2H), 2.23 (t, J=7.5 Hz, 2H), 1.55-1.42 (m, 2H), 1.24 (t, J=7.2 Hz, 3H), 0.92 (t, J=7.5 Hz, 3H).
Name
ethyl n-propylmalonate
Quantity
41.3 g
Type
reactant
Reaction Step One
Quantity
28.1 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
88 mL
Type
reactant
Reaction Step Two
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-propylacrylate
Reactant of Route 2
Ethyl 2-propylacrylate
Reactant of Route 3
Ethyl 2-propylacrylate
Reactant of Route 4
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Ethyl 2-propylacrylate
Reactant of Route 5
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Ethyl 2-propylacrylate
Reactant of Route 6
Ethyl 2-propylacrylate

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